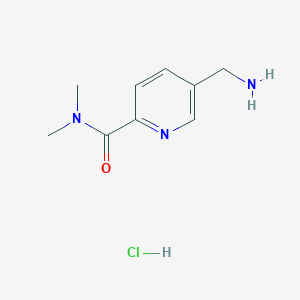
5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide hydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with an aminomethyl group and a carboxamide group
Preparation Methods
The synthesis of 5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloronicotinic acid with N,N-dimethylamine to form the corresponding amide. This intermediate is then subjected to a reductive amination process using formaldehyde and a reducing agent such as sodium cyanoborohydride to introduce the aminomethyl group. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid.
Chemical Reactions Analysis
5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide hydrochloride include:
5-(aminomethyl)pyridine-2-carboxamide: Lacks the N,N-dimethyl substitution, which may affect its reactivity and binding properties.
N,N-dimethylpyridine-2-carboxamide: Lacks the aminomethyl group, which may reduce its ability to form hydrogen bonds with target proteins.
Pyridine-2-carboxamide: Lacks both the aminomethyl and N,N-dimethyl substitutions, making it less versatile in chemical reactions and biological interactions.
The unique combination of the aminomethyl and N,N-dimethyl groups in this compound enhances its reactivity and binding properties, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C9H14ClN3O |
|---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c1-12(2)9(13)8-4-3-7(5-10)6-11-8;/h3-4,6H,5,10H2,1-2H3;1H |
InChI Key |
ILSQQYKCRQOJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C=C1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(10R,13S,14S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B15146897.png)
![4,4,5,5-tetramethyl-2-[(1E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane](/img/structure/B15146899.png)
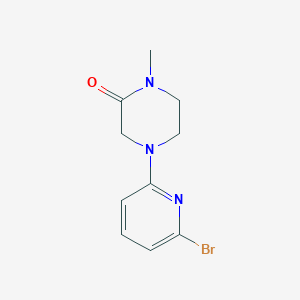
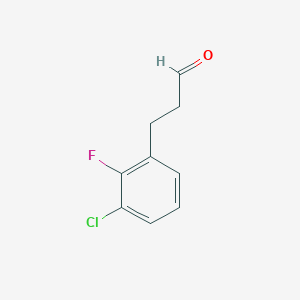
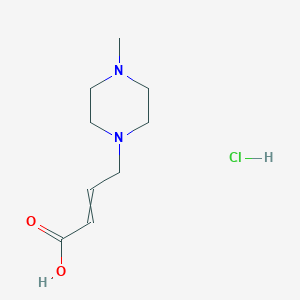
![(2R,3R,4S,5R)-2-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B15146940.png)
![(6S)-6-[(5S,7R,10R,13S,14S,17S)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B15146946.png)
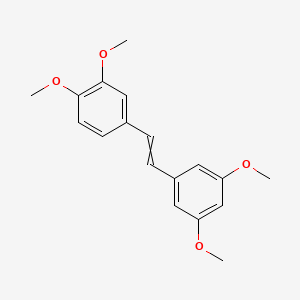
![2-(3,4-dihydroxyphenyl)-5-hydroxy-3-{[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-7-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B15146964.png)
![tert-butyl N-[2-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate](/img/structure/B15146971.png)

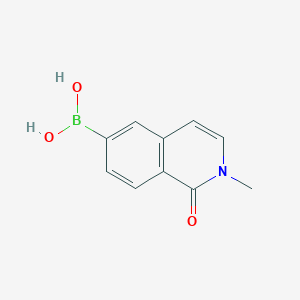
![2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde](/img/structure/B15147005.png)
